Cas no 1645494-89-8 (6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride)

6-Chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride is a chemically synthesized compound featuring a pyridine-carboxamide scaffold with a chloro substituent at the 6-position and a piperidin-3-yl amine moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and biochemical research applications. The compound's structural features, including the chloro-pyridine core and piperidine ring, suggest potential utility as an intermediate in drug discovery, particularly for targeting kinase or receptor modulation. Its well-defined molecular architecture allows for precise functionalization, supporting structure-activity relationship studies. The hydrochloride salt ensures consistent handling and storage properties, facilitating its use in synthetic and medicinal chemistry workflows.
6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride structure
1645494-89-8 structure
Product Name:6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride
CAS No:1645494-89-8
MF:C11H15Cl2N3O
MW:276.162300348282
CID:5404053
PubChem ID:86813689
Update Time:2025-05-21

6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxamide, 6-chloro-N-3-piperidinyl-, hydrochloride (1:1)
    • 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride
    • Inchi: 1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H
    • InChI Key: TUTXVOZFVAAZCI-UHFFFAOYSA-N
    • SMILES: C1(C(NC2CCCNC2)=O)=NC(Cl)=CC=C1.[H]Cl

6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26589138-0.05g
6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride
1645494-89-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride

Introduction to 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride (CAS No. 1645494-89-8)

6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride, identified by its CAS number 1645494-89-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to a class of heterocyclic derivatives characterized by its pyridine and piperidine moieties, which are pivotal in designing molecules with enhanced biological activity. The presence of a chloro substituent and an amide functional group further contributes to its unique chemical properties, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

The structure of 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride exhibits a well-defined three-dimensional arrangement that facilitates interactions with biological targets. The pyridine ring, being electron-deficient, can engage in hydrogen bonding and π-stacking interactions, while the piperidine ring provides a favorable lipophilic environment. These features are particularly advantageous in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

In recent years, there has been a surge in research focused on developing compounds with piperidine moieties due to their proven efficacy in modulating enzyme activity and receptor binding. For instance, several FDA-approved drugs contain piperidine derivatives, highlighting their therapeutic potential. The 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride structure aligns well with this trend, offering a versatile platform for further derivatization to achieve desired pharmacological properties.

The amide functional group in this compound is another key feature that contributes to its biological relevance. Amides are known to exhibit high affinity for proteases and other enzymes, making them ideal for designing competitive inhibitors. Additionally, the amide bond can undergo various chemical modifications, such as hydrolysis or coupling reactions, which expand its utility in synthetic chemistry. The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in both in vitro and in vivo studies.

Recent advancements in drug discovery technologies have enabled the rapid screening of large libraries of compounds to identify promising candidates for further development. The 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride has been subjected to high-throughput screening (HTS) campaigns targeting various disease-related proteins. Preliminary results suggest that it interacts with several key enzymes involved in cancer metabolism and inflammation, warranting further investigation.

The synthesis of 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the pyridine-piperidine bond followed by chlorination and amide coupling. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These advancements ensure that high-quality starting materials are available for subsequent biological evaluations.

In the realm of biological activity, the 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride has shown promise as an inhibitor of several kinases and proteases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By inhibiting specific kinases, this compound could potentially disrupt abnormal cell growth and proliferation. Additionally, its interaction with proteases may lead to the development of novel antiviral or anti-inflammatory agents.

One notable area of research involves the use of structure-based drug design (SBDD) to optimize the binding affinity and selectivity of small molecules like 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride. Computational methods such as molecular dynamics simulations and docking studies have been instrumental in predicting how this compound interacts with target proteins at the atomic level. These insights guide medicinal chemists in modifying the structure to enhance potency while minimizing off-target effects.

The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical applications. Parameters such as solubility, stability, bioavailability, and metabolic clearance rate are critical factors that determine whether a drug candidate progresses to human trials. Preliminary studies indicate that 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride exhibits favorable solubility profiles but may require formulation strategies to improve oral bioavailability.

Another emerging application lies in the field of neurodegenerative diseases, where small molecules targeting specific protein aggregates have shown promise. The ability of 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride to interact with neuronal proteins has prompted investigations into its potential as a disease-modifying agent for conditions like Alzheimer's disease or Parkinson's disease. Further preclinical studies are needed to validate these hypotheses and explore potential therapeutic benefits.

The regulatory landscape for novel pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride must undergo comprehensive toxicological assessments before it can be considered for clinical use. Collaborative efforts between academic researchers and pharmaceutical companies are essential to streamline these processes while maintaining high standards of scientific integrity.

In conclusion,6-chloro-N-(piperidin-3-y l)pyridine -2 -carboxamide hydrochlor ide (CAS No .1645494 -89 -8) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas . Its unique structural features , combined with promising preliminary data , position it as a valuable candidate for further exploration . As research progresses , this compound holds the potential to contribute novel treatments for debilitating diseases while underscoring the importance of innovative chemical design in addressing unmet medical needs . p >

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.